molecular formula C23H30BrN3 B4965893 10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide

10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide

Cat. No.: B4965893
M. Wt: 428.4 g/mol
InChI Key: PKVKGNXZGQHMKY-UHFFFAOYSA-N
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Description

10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide is a useful research compound. Its molecular formula is C23H30BrN3 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.16231 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to have a broad spectrum of biological activities . They can mimic properties of DNA bases and are used for their spectral and catalytic properties .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazoles are known to have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .

Pharmacokinetics

The hydrophobic nature of 4-tert-butylbenzyl bromide, a related compound, suggests that it may have similar properties . Hydrophobic compounds often have good bioavailability as they can easily cross cell membranes.

Result of Action

Benzimidazoles are known to have a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, benzimidazoles are known to be good corrosion inhibitors in extremely aggressive, corrosive acidic media . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it can bind to DNA and RNA, affecting the transcription and translation processes. The interaction with these biomolecules is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or the grooves of nucleic acids .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of target genes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and nucleic acids . For example, it can inhibit enzyme activity by occupying the active site, preventing substrate binding, or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by binding to promoter regions of DNA, thereby influencing the recruitment of transcription factors and RNA polymerase.

Properties

IUPAC Name

10-[(4-tert-butylphenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3.BrH/c1-16-13-20-21(14-17(16)2)26(22-24-11-6-12-25(20)22)15-18-7-9-19(10-8-18)23(3,4)5;/h7-10,13-14H,6,11-12,15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVKGNXZGQHMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=C(C=C4)C(C)(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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